N-Ethyl-1H-indazol-3-amine
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Overview
Description
N-Ethyl-1H-indazol-3-amine: is a nitrogen-containing heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties . The structure of this compound consists of an indazole core with an ethyl group attached to the nitrogen atom at the 1-position and an amine group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Transition Metal Catalyzed Reactions: One common method involves the use of transition metal catalysts such as copper or palladium.
Reductive Cyclization Reactions: This method involves the reduction of nitro compounds followed by cyclization to form the indazole ring.
Metal-Free Reactions: Some methods do not require metal catalysts and instead use reagents like tert-butyl nitrite for nitration and annulation reactions.
Industrial Production Methods: Industrial production often involves optimizing these synthetic routes to achieve higher yields and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Ethyl-1H-indazol-3-amine can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the indazole ring.
Substitution: Substitution reactions, such as halogenation or alkylation, can introduce different substituents to the indazole core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS), while alkylation can be performed using alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution can introduce various functional groups to the indazole ring .
Scientific Research Applications
Chemistry: N-Ethyl-1H-indazol-3-amine is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound and its derivatives are studied for their potential as anti-cancer agents. They have shown inhibitory effects on certain cancer cell lines, making them promising candidates for drug development .
Medicine: The compound’s anti-inflammatory and anti-bacterial properties make it a potential candidate for the development of new therapeutic agents. Research is ongoing to explore its efficacy and safety in medical applications .
Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its versatility and reactivity make it valuable for various industrial processes .
Mechanism of Action
The mechanism of action of N-Ethyl-1H-indazol-3-amine involves its interaction with specific molecular targets and pathways. For example, some indazole derivatives have been shown to inhibit the p53/MDM2 pathway, leading to apoptosis in cancer cells . The compound may also interact with other cellular proteins and enzymes, affecting various biological processes.
Comparison with Similar Compounds
1H-indazole-3-amine: Similar to N-Ethyl-1H-indazol-3-amine but lacks the ethyl group at the 1-position.
2H-indazole: Another indazole derivative with different tautomeric forms.
Uniqueness: this compound is unique due to the presence of the ethyl group at the 1-position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its selectivity and potency in various applications .
Properties
IUPAC Name |
N-ethyl-1H-indazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-2-10-9-7-5-3-4-6-8(7)11-12-9/h3-6H,2H2,1H3,(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQOUSGCPXCBABO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NNC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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